Cetefloxacin -

Cetefloxacin

Catalog Number: EVT-1575235
CAS Number:
Molecular Formula: C20H16F3N3O3
Molecular Weight: 403.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cetefloxacin is a synthetic antibiotic belonging to the fluoroquinolone class, which is primarily used for treating bacterial infections. It is structurally related to ciprofloxacin and exhibits a broad spectrum of antibacterial activity. Cetefloxacin is particularly effective against Gram-negative bacteria, making it valuable in clinical settings where such infections are prevalent.

Source

Cetefloxacin is synthesized through chemical processes that modify the core structure of fluoroquinolones. The development of cetefloxacin and its derivatives has been driven by the need for more effective antibiotics, especially in light of rising antibiotic resistance.

Classification

Cetefloxacin falls under the category of fluoroquinolone antibiotics, which are characterized by their mechanism of action involving the inhibition of bacterial DNA synthesis. This class includes other well-known antibiotics like ciprofloxacin, levofloxacin, and moxifloxacin.

Synthesis Analysis

Methods

The synthesis of cetefloxacin typically involves several key steps that include acylation, cyclization, and functional group modifications. The methods can vary significantly depending on the desired derivatives and their specific applications.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available precursors such as 1-alkyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  2. Key Reactions:
    • Acylation: This step introduces various acyl groups to enhance antibacterial activity.
    • Cyclization: Involves forming cyclic structures that are crucial for the antibiotic's effectiveness.
    • Functional Group Modifications: These modifications may include halogenation or hydroxylation to improve pharmacokinetic properties.
Molecular Structure Analysis

Structure

Cetefloxacin's molecular formula is C19H20F2N4O3C_{19}H_{20}F_{2}N_{4}O_{3}. The compound features a bicyclic core structure typical of fluoroquinolones, with a fluorine atom at position 6 and a piperazine moiety at position 7.

Data

  • Molecular Weight: Approximately 394.39 g/mol
  • Melting Point: Specific melting point data may vary but generally falls within the range typical for fluoroquinolones.
Chemical Reactions Analysis

Reactions

Cetefloxacin can undergo various chemical reactions that modify its structure for enhanced efficacy or reduced toxicity. Common reactions include:

  • Hydrolysis: Breaking down ester bonds to increase solubility.
  • Nucleophilic Substitution: Introducing different functional groups that can alter antibacterial activity.

Technical Details

These reactions are often facilitated by catalysts or specific reagents that promote desired pathways while minimizing side reactions.

Mechanism of Action

Process

Cetefloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and repair in bacteria.

Data

  • Inhibition Concentrations: Cetefloxacin demonstrates effective inhibition with IC50 values similar to those observed for other fluoroquinolones, indicating strong binding affinity to target enzymes.

The mechanism involves the formation of a stable complex between the drug and the enzyme-DNA complex, preventing further DNA replication.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under alkaline conditions.
  • pH Sensitivity: Exhibits optimal activity within a specific pH range, affecting its solubility and absorption profile.

Relevant data from physicochemical characterization studies indicate that cetefloxacin maintains its structural integrity under standard laboratory conditions but may require specific storage conditions to preserve its efficacy over time.

Applications

Scientific Uses

Cetefloxacin is primarily used in clinical settings to treat various bacterial infections, particularly those caused by resistant strains. Its development has been crucial in addressing public health challenges posed by antibiotic resistance. Additionally, research into cetefloxacin's derivatives continues to explore potential applications in treating other diseases, including certain cancers due to its ability to inhibit cellular proliferation pathways.

Introduction to Cefiderocol

Historical Development and Structural Evolution of Fluoroquinolones

The discovery of ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid) marked a watershed in antimicrobial chemotherapy. Patented in 1983 by Bayer AG and FDA-approved in 1987, ciprofloxacin emerged from systematic optimization of the quinolone scaffold [4] [6]. Its design incorporated two critical chemical features: a fluorine atom at position C-6 enhancing DNA gyrase affinity and membrane penetration, and a cyclopropyl moiety at N-1 broadening Gram-negative activity [4] [8]. This structure represented a significant advance over earlier quinolones like nalidixic acid, which lacked the C-6 fluorine and exhibited limited systemic distribution [6].

The strategic introduction of the piperazine ring at C-7 further amplified activity against Pseudomonas aeruginosa and other challenging pathogens, positioning ciprofloxacin as the first fluoroquinolone with reliable antipseudomonal coverage [6] [9]. By 2004, patent expiration enabled global generic production, cementing its status as a World Health Organization Essential Medicine [4] [6]. The molecular evolution from norfloxacin to ciprofloxacin demonstrated how targeted chemical modifications could transform antibacterial spectra—a principle guiding ongoing fluoroquinolone development [5] [8].

Classification and Spectrum of Activity Within Antimicrobial Agents

Ciprofloxacin belongs to the second-generation fluoroquinolone class, distinct from β-lactams in both mechanism and chemical structure. While β-lactams disrupt cell wall synthesis via penicillin-binding proteins, ciprofloxacin exerts bactericidal effects through dual inhibition of type II topoisomerases: DNA gyrase (primary target in Gram-negatives) and topoisomerase IV (primary target in Gram-positives) [1] [6]. This action stabilizes enzyme-DNA cleavage complexes, generating lethal double-strand breaks during DNA replication [1] [9].

Spectrum Highlights:

  • Gram-negative bacteria: Ciprofloxacin demonstrates exceptional activity against Enterobacteriaceae (E. coli, Klebsiella, Salmonella, Shigella), Haemophilus influenzae, Neisseria species, and P. aeruginosa (MIC90: 0.5–2 µg/mL) [6] [9]. Its potency against P. aeruginosa remains unmatched among oral agents, underpinning its use in cystic fibrosis and nosocomial pneumonia [6] [9].
  • Gram-positive bacteria: Moderate activity against Staphylococcus aureus (MSSA) but limited efficacy against Streptococcus pneumoniae and enterococci [6] [7].
  • Other pathogens: Active against Legionella pneumophila, Mycoplasma, and Mycobacterium tuberculosis (second-line agent) [6] [9].

Table 1: Comparative Antibacterial Spectrum of Ciprofloxacin

Bacterial GroupKey Sensitive PathogensResistance ConcernsMIC90 Range (µg/mL)
EnterobacteriaceaeE. coli, K. pneumoniae, ProteusESBL-producing strains ↑0.03–1.0
Respiratory PathogensH. influenzae, M. catarrhalisS. pneumoniae (limited)0.015–0.5
PseudomonadsP. aeruginosaMDR/XDR strains ↑↑0.5–4.0
Gram-positive CocciMSSAMRSA, enterococci intrinsic R0.5–2.0

Data synthesized from [3] [6] [9]

Global Health Imperative: Resistance Mechanisms and Stewardship Challenges

The rise of ciprofloxacin resistance represents a quintessential "super-wicked problem" in public health—characterized by time constraints, conflicting stakeholder priorities, and irreversible consequences [1]. Resistance emerges through stepwise accumulation of mutations:

Primary Genetic Mechanisms:

  • Target site mutations: Alterations in gyrA (Ser83-Leu, Asp87-Asn) and parC genes reduce drug binding affinity. Single mutations confer 4–8-fold MIC increases; dual mutations yield high-level resistance (MIC >32 µg/mL) [1] [3].
  • Efflux pump upregulation: Overexpression of AcrAB-TolC and other pumps expel ciprofloxacin from cells. Mutations in regulators (marR, acrR) cause constitutive efflux, affecting multiple antibiotic classes [10] [6].
  • Membrane permeability: Porin loss (OmpF) reduces intracellular accumulation [1] [3].

Alarmingly, sub-inhibitory exposure (as low as 20–30% MIC) selects for stable low-level resistance (4–16-fold MIC increase) and cross-resistance to ampicillin, tetracycline, and chloramphenicol [10]. This occurs via novel mutations (gyrA-I534S, marR-L75R) distinct from classical QRDR changes [10]. Globally, resistance rates exceed 30% for E. coli UTIs in some regions, with hotspots in Asia where over-the-counter access accelerates misuse [3] [7].

Table 2: Clinically Relevant Resistance Mutations and Phenotypic Consequences

Mutation LocationExample MutationsCiprofloxacin MIC ChangeCross-Resistance Observed
QRDR (gyrA)S83L, D87N8–64-fold ↑Aminoglycosides, chloramphenicol
Efflux RegulatorsmarR (L75R), acrR (V29G)4–8-fold ↑β-lactams, tetracyclines
Non-QRDR GyraseI534S (C-terminal)4-fold ↑Low-level multidrug resistance
Dual/Triple MutantsgyrA + parC + ompF loss>128-fold ↑Pan-drug resistance

Data derived from [1] [3] [10]

The proliferation of substandard antibiotics (variable API content) further exacerbates resistance by creating pervasive sub-MIC exposures [10]. Solutions require collaborative stewardship integrating drug quality surveillance, diagnostic-guided prescribing, and novel derivatives like ciprofloxacin-azole hybrids that evade efflux mechanisms [5] [8]. As low-level resistance primes pathogens for high-level resistance, preserving ciprofloxacin’s efficacy demands global coordination—not merely to treat infections, but to maintain the integrity of modern medicine itself [1] [10].

Properties

Product Name

Cetefloxacin

IUPAC Name

7-(3-amino-2-methylazetidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C20H16F3N3O3

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C20H16F3N3O3/c1-9-15(24)8-25(9)18-6-17-11(5-14(18)23)19(27)12(20(28)29)7-26(17)16-3-2-10(21)4-13(16)22/h2-7,9,15H,8,24H2,1H3,(H,28,29)

InChI Key

LTDOHCZUKCZDEQ-UHFFFAOYSA-N

Synonyms

7-(3-amino-2-methyl-1-azetidinyl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-3-quinolinecarboxylic acid
E 4868
E-4868

Canonical SMILES

CC1C(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.